molecular formula C6H9N3O2 B3392012 6-Methyl-5-(methylamino)uracil CAS No. 55476-34-1

6-Methyl-5-(methylamino)uracil

Cat. No.: B3392012
CAS No.: 55476-34-1
M. Wt: 155.15 g/mol
InChI Key: LZRCZVZMOAAFDC-UHFFFAOYSA-N
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Description

Contextualization within Uracil (B121893) Chemical Space and Pyrimidine (B1678525) Derivatives

Uracil is a fundamental pyrimidine derivative and one of the four nucleobases found in ribonucleic acid (RNA). medchemexpress.comwikipedia.org Pyrimidines, which are aromatic heterocyclic organic compounds, form a critical class of molecules that includes the nucleobases cytosine, thymine (B56734), and uracil. mdpi.comwikipedia.org The "uracil chemical space" encompasses a vast array of derivatives where the core uracil structure is modified at various positions, primarily at the N-1, N-3, C-5, and C-6 positions of the pyrimidine ring. mdpi.com These modifications give rise to a diverse library of compounds with a wide spectrum of biological activities. rsc.org

6-Methyl-5-(methylamino)uracil fits within this chemical space as a disubstituted uracil. The presence of a methyl group at the C-6 position and a methylamino group at the C-5 position distinguishes it from the parent uracil molecule and other uracil derivatives. These substitutions significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby shaping its chemical reactivity and biological function. The exploration of such substituted uracil derivatives is a vibrant area of research, driven by the quest for novel therapeutic agents and biochemical tools. mdpi.comresearchtrends.net

Significance of Methylamino Substitution on Uracil Scaffolds in Molecular Systems

The introduction of a methylamino group at the C-5 position of the uracil ring is a key structural feature that imparts specific characteristics to the molecule. This substitution can profoundly affect the molecule's ability to interact with biological targets such as enzymes and nucleic acids. chemimpex.com The amino group can act as a hydrogen bond donor, which is a critical factor in molecular recognition processes within biological systems. rsc.org

Furthermore, the methylamino group can influence the electronic distribution within the pyrimidine ring, potentially altering its reactivity and susceptibility to enzymatic modification. In the context of drug design, such substitutions are often employed to enhance the binding affinity of a molecule to its target, improve its pharmacokinetic properties, or modulate its metabolic stability. Research on various amino-substituted uracil derivatives has demonstrated their potential in a range of applications, from antiviral to anticancer therapies. chemimpex.comontosight.ai

Scope and Research Trajectories for this compound

The research applications of this compound and its closely related analogues are diverse. A significant area of investigation involves its use as a chemical intermediate in the synthesis of more complex molecules, including pharmaceutical agents. chemimpex.comgoogle.com For instance, derivatives of 6-methyluracil (B20015) are used in the preparation of medical intermediates for drugs targeting conditions like endometriosis. google.com

In biochemical research, substituted uracils are valuable tools for studying nucleic acid metabolism and the function of enzymes involved in these pathways. chemimpex.com They can act as probes to elucidate enzyme mechanisms or as inhibitors of specific enzymatic reactions. The structural similarity of these analogues to natural nucleobases allows them to interact with the active sites of enzymes, providing insights into structure-activity relationships. ontosight.ai Current research continues to explore the potential of this compound and similar compounds in the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. chemimpex.comontosight.ai

Historical Perspectives on Related Uracil Analogues in Academic Inquiry

The scientific exploration of uracil and its analogues has a rich history dating back to the late 19th century. wikipedia.orgorgsyn.org The synthesis of 6-methyluracil was first described by Behrend in 1885. orgsyn.org Since then, a vast number of uracil derivatives have been synthesized and their properties investigated. The initial focus was on understanding the fundamental chemistry and biological roles of these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-(methylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCZVZMOAAFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221560
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55476-34-1
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55476-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methyl 5 Methylamino Uracil and Advanced Derivatives

Direct Synthetic Routes to 6-Methyl-5-(methylamino)uracil

Direct synthetic routes aim to construct the target molecule in a few steps, often by modifying a pre-formed uracil (B121893) ring. These methods are valued for their efficiency and convergence.

Amination Strategies for Substituted Uracil Precursors

A primary strategy for synthesizing this compound involves the introduction of the methylamino group at the C5 position of a suitable 6-methyluracil (B20015) precursor. This is typically achieved through nucleophilic substitution of a leaving group at the C5 position.

One of the most common precursors for this approach is a 5-halo-6-methyluracil, such as 5-bromo-6-methyluracil (B78055). The halogen atom at the C5 position activates the ring for nucleophilic attack by an amine. The reaction of 5-bromo-6-aminouracil derivatives with methylamine (B109427) has been shown to effectively replace the bromine atom with an amino group. juniperpublishers.com This method is advantageous due to the accessibility of halogenated uracil precursors. The general synthesis of 6-aminouracil (B15529) derivatives often starts from the condensation of substituted urea (B33335) with cyanoacetic ether. juniperpublishers.com Subsequent halogenation, typically with bromine in acetic acid, yields the 5-bromo intermediate. juniperpublishers.com

Another viable, though less direct, pathway is through the reduction of a 5-nitro-6-methyluracil (B14207) precursor. The nitro group can be introduced at the C5 position via nitration of 6-methyluracil. Subsequent reduction of the nitro group to a primary amine (5-amino-6-methyluracil) yields a key intermediate. This primary amine can then be selectively methylated to afford the final product. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride.

Ring-Closing Reactions Incorporating Methylamino Moieties

Ring-closing or cyclization reactions are fundamental to the synthesis of heterocyclic compounds like uracil. The classical synthesis of 6-methyluracil involves the condensation and cyclization of urea with ethyl acetoacetate (B1235776). orgsyn.org

Theoretically, a direct synthesis of this compound could be envisioned by utilizing a precursor that already contains the methylamino moiety. This would involve the cyclization of a suitably substituted acyclic building block. For instance, a reaction could be designed starting from a substituted urea and a β-keto ester that incorporates a protected methylamino group at the α-position. However, specific examples of this direct ring-closing approach to form this compound are not widely reported in the literature, suggesting that the modification of a pre-existing uracil ring is often more synthetically feasible. General strategies for forming nitrogen-containing heterocycles through ring-closing metathesis (RCM) are well-developed but are more commonly applied to different classes of compounds. nih.govbohrium.com

Precursor Chemistry and Building Block Derivatization

The synthesis of complex molecules often relies on the strategic derivatization of key precursors or building blocks. For this compound, intermediates like 5-formyluracils and diaminouracils are of significant importance.

Exploitation of 5-Halomethyl- and 5-Formyluracil Intermediates

The 5-formyl group is a versatile functional handle in uracil chemistry. 5-Formyl-6-methyluracil can serve as a key precursor to the target molecule via reductive amination. In this two-step, one-pot process, the 5-formyl group first reacts with methylamine to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired 5-(methylamino) group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is widely used in organic synthesis for its efficiency and the commercial availability of the necessary reagents. While the literature on 5-formyluracils describes their use in generating other derivatives, the reductive amination pathway represents a highly plausible route to this compound. conicet.gov.ar

The use of a 5-halomethyl group is less direct for this specific target. Reaction of a 5-(chloromethyl)- or 5-(bromomethyl)-6-methyluracil with methylamine would lead to the formation of 5-((methylamino)methyl)-6-methyluracil, a homolog of the desired product.

Condensation Pathways Involving Diaminouracil Derivatives

An alternative synthetic strategy begins with a uracil ring that is aminated at both the C5 and C6 positions. 5,6-Diaminouracil (B14702) and its N-alkylated derivatives are valuable precursors for a wide range of heterocyclic compounds, including xanthines. frontiersin.org

For the synthesis of this compound, the starting material would be 5,6-diamino-1-methyluracil (B49278) (or a related derivative if N1 or N3 is substituted). The synthesis of these diaminouracils often proceeds from 6-aminouracils, which are first nitrosated at the C5 position and then reduced to the diamine.

With the 5,6-diaminouracil precursor in hand, the challenge becomes the selective methylation of the C5-amino group without over-methylation or methylation of the C6-amino group. This selective N-methylation can be a complex task due to the similar reactivity of the two amino groups. The reaction conditions, including the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), solvent, and base, would need to be carefully optimized to favor the formation of the desired 5-methylamino product. Protecting group strategies might also be employed to temporarily block the C6-amino group, allowing for clean methylation at C5, followed by deprotection.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches are applicable to the synthesis of this compound.

A prominent catalytic method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl or vinyl halide (or triflate). In this context, 5-bromo-6-methyluracil could be coupled with methylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach is powerful for its broad substrate scope and functional group tolerance.

Another key catalytic step is the hydrogenation of a 5-nitro-6-methyluracil precursor, as mentioned in section 2.1.1. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for reducing the nitro group to a primary amine, which can then be further functionalized.

More recent innovations in catalysis include phosphorus-based catalysts for reductive C-N coupling. For example, a P(III)/P(V) catalytic cycle has been used for the methylamination of arylboronic acids using nitromethane (B149229) as a methylamine surrogate. nih.gov While not yet applied directly to uracil substrates, such novel catalytic systems could potentially be adapted for the synthesis of this compound from a corresponding 6-methyluracil-5-boronic acid precursor, offering a new avenue for its construction.

Transition Metal-Mediated Transformations

The formation of a carbon-nitrogen bond at the C5 position of the uracil ring is a key step in the synthesis of this compound. Transition metal catalysis, particularly with palladium and copper, offers powerful tools for achieving this transformation efficiently.

Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming C-N bonds. While direct application on 6-methyluracil can be challenging, the strategy is typically applied to a halogenated precursor, such as 5-bromo-6-methyluracil. The general approach involves the reaction of the halo-uracil with methylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Recent advancements have introduced highly effective palladium precatalysts that are robust and tolerate a wide range of functional groups. For instance, systems using palladium precatalysts in combination with bulky biarylphosphine ligands (e.g., tBuBrettPhos) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) have proven effective for the amination of various challenging heterocyclic halides. mit.edumit.edu These conditions are mild and facilitate rapid catalyst activation, which is crucial when dealing with substrates like pyrimidines that can potentially inhibit the catalyst. mit.edu The reaction is highly selective for the halogenated position, ensuring that amination occurs specifically at C5.

Copper-Catalyzed Amination: Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, can be used to couple aryl halides with amines. More contemporary methods involve direct C-H amination, where a C-H bond is functionalized directly, bypassing the need for a halogenated precursor. rsc.orgnih.gov For pyrimidine (B1678525) systems, a copper(II) catalyst with an appropriate oxidant can promote selective amination. researchgate.net For example, a novel method for the direct amination of N-benzoyl cytosine using a copper(II) catalyst and tert-butyl hydroperoxide has been developed, demonstrating the potential for C-N bond formation on the pyrimidine core. researchgate.net

Table 1: Representative Conditions for Transition Metal-Catalyzed Amination of Heterocyclic Halides

Catalyst SystemSubstrateAmineBaseSolventTypical YieldReference
Pd Precatalyst / tBuBrettPhos4-Bromo-1H-imidazoleAnilineLiHMDSTHFGood to Excellent mit.edu
Pd Precatalyst / L15-Bromo-7-azaindoleMorpholineLiHMDSTHF>95% mit.edu
CuI / Oxalamide Ligand2-Phenylpyridine (C-H Amination)PyrrolidineK₂CO₃DichloroethaneHigh nih.gov

Lewis Acid Catalysis in Uracil Derivatization

Lewis acids play a crucial role in activating the pyrimidine ring, which is generally electron-deficient, towards nucleophilic attack. This activation is essential for introducing substituents at specific positions.

In the context of synthesizing 5-substituted uracils, a Lewis or Brønsted acid can protonate a carbonyl oxygen of the uracil ring. acs.org This protonation increases the electrophilicity of the C5-C6 double bond, making it more susceptible to attack by nucleophiles. For instance, the intramolecular Michael addition of a 5'-hydroxyl group onto the uracil ring in uridine (B1682114) derivatives has been shown to require acid catalysis. acs.org This principle can be extended to intermolecular reactions. By activating 6-methyluracil with a suitable Lewis acid (e.g., ZnCl₂, AlCl₃, or a lanthanide triflate), the addition of a weak nucleophile like methylamine across the C5-C6 bond could be facilitated. The subsequent tautomerization and oxidation would lead to the desired 5-(methylamino) product.

While direct Lewis acid-catalyzed amination at the C5 position of uracil is not widely documented, their use in related pyrimidine syntheses, such as the Biginelli reaction, is common. acs.org In these cases, the Lewis acid activates a carbonyl component, facilitating the multi-component condensation that forms the pyrimidine ring. This established role in pyrimidine chemistry underscores the potential for Lewis acids to be employed in post-synthesis derivatization strategies.

Regioselective Synthesis and Stereochemical Control

Achieving the desired 5,6-disubstituted pattern of this compound requires precise control over the reaction regioselectivity. The electronic properties of the uracil ring inherently favor certain positions for either electrophilic or nucleophilic attack, but synthetic strategies are needed to direct functionalization to the desired atoms.

Directed Functionalization at C5 and C6 Positions

The C5 and C6 positions of the uracil ring have distinct electronic characters. The C6 position is more electrophilic and susceptible to attack by nucleophiles, while the C5 position is more nucleophilic and typically reacts with electrophiles. researchgate.net

A powerful strategy for directed functionalization involves the use of N-protected uracil derivatives in transition metal-catalyzed C-H activation reactions. Research has shown that by selecting the appropriate metal catalyst, one can selectively functionalize either the C5 or C6 position. For example, in the direct C-H arylation of 1,3-dibenzyluracil:

Palladium catalysis in the absence of a copper co-catalyst preferentially directs arylation to the C5 position . acs.orgacs.org

The addition of Copper(I) iodide (CuI) to the palladium-catalyzed reaction reverses the regioselectivity, leading to preferential arylation at the C6 position . acs.orgacs.org

This switch in regioselectivity provides a robust method for controlling the substitution pattern. Another critical strategy for C5 functionalization is to first introduce an activating group at this position. Halogenation, particularly bromination with Br₂ in acetic acid, readily installs a bromine atom at C5, creating an electrophilic center ripe for nucleophilic substitution. researchgate.net

An alternative to halogenation is the introduction of a sulfonyl group. An efficient synthesis of 5-sulfone-substituted uracils has been developed, which can serve as versatile intermediates. nih.gov For instance, 6-methyluracil can be treated with chlorosulfonic acid to produce 6-methyluracil-5-sulfonyl chloride. This intermediate is highly activated towards nucleophilic substitution, and reaction with methylamine would be expected to yield the target compound, this compound, with high regioselectivity.

Table 2: Catalyst-Controlled Regioselective C-H Arylation of 1,3-Dibenzyluracil

Catalyst SystemBaseTemperatureMajor ProductReference
Pd(OAc)₂Cs₂CO₃160 °CC5-Arylation acs.org
Pd(OAc)₂ / CuICs₂CO₃160 °CC6-Arylation acs.org

Control of Substitution Patterns on the Pyrimidine Ring

The synthesis of a polysubstituted pyrimidine like this compound is generally achieved through a stepwise approach rather than a one-pot cyclization of pre-functionalized precursors. The control of the substitution pattern relies on the sequential and regioselective introduction of each functional group.

A logical and common synthetic route would proceed as follows:

Formation of the Core Ring: The synthesis begins with the construction of the 6-methyluracil ring. A well-established method is the condensation of ethyl acetoacetate with urea, typically under acidic conditions, followed by cyclization induced by a base. orgsyn.org This reliably places the methyl group at the C6 position.

Activation of the C5 Position: With the 6-methyluracil core established, the next step is to activate the C5 position for C-N bond formation. As discussed, this is most commonly achieved by electrophilic halogenation (e.g., creating 5-bromo-6-methyluracil nih.gov) or sulfonation (creating 6-methyluracil-5-sulfonyl chloride). This step is highly regioselective for the C5 position due to the electronic nature of the ring.

Nucleophilic Substitution: The final step is the introduction of the methylamino group. The activated 5-halo or 5-sulfonyl-6-methyluracil is subjected to nucleophilic aromatic substitution (SNAr) with methylamine. libretexts.org The strong electron-withdrawing nature of the two carbonyl groups in the ring facilitates this substitution, allowing the methylamino group to displace the halide or sulfonate leaving group, thus completing the synthesis of this compound.

This stepwise strategy, leveraging the inherent reactivity of the uracil ring and augmenting it with modern catalytic methods, provides excellent control over the final substitution pattern, ensuring the production of the desired isomer.

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 5 Methylamino Uracil

Oxidation-Reduction Chemistry of the Methylamino Group

The methylamino substituent at the C5 position is a key determinant of the molecule's redox properties, rendering it susceptible to oxidation and conferring significant antioxidant capabilities.

While direct studies on 6-Methyl-5-(methylamino)uracil are limited, extensive research on the closely related analog, 5-amino-6-methyluracil, provides significant insight into its interaction with peroxyl radicals. Computational studies on the reaction of 5-amino-6-methyluracil with isopropyl peroxyl radicals (i-PrOO•) have shown that the primary site of attack is the amino group at the C5 position. The mechanism proceeds via a hydrogen atom transfer (HAT) from the N-H bond of the amino group to the peroxyl radical.

The activation barrier for the peroxyl radical attack on the (C5)N-H bond of 5-amino-6-uracil has been calculated to be as low as 5.8 kJ/mol, indicating a very rapid reaction. iaea.org This suggests that the amino moiety is the principal site responsible for the molecule's inhibition activity against radical-chain oxidation. iaea.org For this compound, a similar mechanism is expected, involving the abstraction of the hydrogen atom from the methylamino group's N-H bond. The mechanism of oxidation is generally understood to involve the nucleophilic attack of the amine's lone pair on an electrophilic peroxo-oxygen. researchgate.net Studies on the oxidation of N-methylaniline, a structural analog for the methylamino group on an aromatic ring, confirm that the reaction pathway often involves a rate-limiting attack of the oxidant on the nitrogen of the amino group. researchgate.netasianpubs.org

The ability to readily donate a hydrogen atom from its methylamino group underlies the antioxidant properties of this compound. Research has established 5-amino-6-methyluracil as a promising pyrimidine (B1678525) antioxidant capable of inhibiting lipid peroxidation. researchgate.net This activity is quantified by the rate constant of its reaction with peroxyl radicals.

In a model system studying the radical-chain oxidation of 1,4-dioxane (B91453), the rate constant (k7) for the reaction of 5-amino-6-methyluracil with 1,4-dioxane peroxyl radicals was measured at 333 K. iaea.org The presence of methyl substituents on the uracil (B121893) ring and the amino group influences this rate constant. The primary radical scavenging pathway involves the transfer of a hydrogen atom from the exocyclic amino group to a chain-propagating peroxyl radical (ROO•), which terminates the oxidation chain reaction. This generates a stabilized uracil-centered radical that is less reactive and unable to propagate the chain.

Table 1: Kinetic Data for the Reaction of 5-Amino-6-methyluracil with Peroxyl Radicals
ReactantRadical SourceTemperature (K)Rate Constant (k7) (L mol⁻¹ s⁻¹)
5-amino-6-methyluracil1,4-dioxane peroxyl radical333(5.6 ± 1.8) × 10⁵

Data sourced from a study on the quantitative antiradical activity of 5-amino-6-methyluracil. iaea.org

Nucleophilic and Electrophilic Reactivity Profiles

The pyrimidine core, substituted with both electron-donating (methyl, methylamino) and electron-withdrawing (carbonyl) groups, exhibits a complex reactivity profile, enabling it to react with both nucleophiles and electrophiles.

The uracil ring is generally susceptible to electrophilic attack, particularly at the C5 position. nih.govwikipedia.org However, in this compound, this position is already occupied. The strong electron-donating nature of the methylamino group makes it the most probable site for reaction with electrophiles.

An example of electrophilic substitution on the parent 6-methyluracil (B20015) ring is nitration. The conversion of 6-methyluracil to 5-nitro-6-methyluracil (B14207) is achieved through electrophilic nitration, which introduces a nitro group at the C5 position. mdpi.com This demonstrates the inherent reactivity of the C5 position before it is substituted with the methylamino group.

The nitrogen atom of the methylamino group is nucleophilic and represents a primary site for electrophilic attack. This reactivity is well-documented for analogous 5-aminouracil (B160950) derivatives. For example, 5-aminouracil readily reacts with trifluoroacetic anhydride (B1165640) in an acylation reaction to form 5-(N-trifluoromethylcarboxy)aminouracil. nih.gov A similar reaction is expected for this compound, where electrophiles such as acyl halides or anhydrides would attack the nitrogen of the methylamino group to form the corresponding N-acyl derivative.

Furthermore, 5-aminouracil derivatives can react with aldehydes and other carbonyl compounds to form unstable Schiff bases, which are key intermediates in various biological and synthetic pathways. nih.gov The reaction of this compound with an electrophile (E+) would proceed via the attack of the nitrogen lone pair on the electrophile, leading to a new N-E bond.

Cyclization and Rearrangement Reactions

The arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Aminouracil derivatives are versatile building blocks in synthetic organic chemistry. nih.govresearchgate.net Specifically, 6-aminouracils are frequently used to construct a wide variety of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, through multicomponent reactions. researchgate.net In these reactions, the 6-amino group and the N1 or N3 position of the uracil ring act as nucleophiles, reacting with bifunctional electrophiles to close a new ring onto the pyrimidine scaffold.

For this compound, a plausible cyclization pathway involves the reaction of the 5-methylamino group with an appropriate electrophile. For instance, reaction with a β-keto ester could lead to the formation of a new pyridine (B92270) ring fused between the C5 and C6 positions of the uracil core. The reaction of 5,6-diaminouracil (B14702) derivatives with various dicarbonyl compounds to form fused pyrazine (B50134) or pteridine (B1203161) systems is well-established, suggesting that this compound could undergo similar transformations if the 6-methyl group is first converted into a reactive functional group. researchgate.netacs.org

Rearrangement reactions for this specific class of compounds are not widely reported in the literature. The stability of the pyrimidine ring system generally disfavors skeletal rearrangements under common reaction conditions.

Formation of Fused Heterocyclic Systems (e.g., Xanthines, Uric Acids)

This compound is a valuable precursor for synthesizing fused heterocyclic systems, particularly xanthine (B1682287) derivatives. This transformation typically involves the addition of a one-carbon unit to form the imidazole (B134444) ring fused to the pyrimidine core of the uracil.

A common method for this conversion is the reaction of this compound with formic acid or its derivatives. For example, heating this compound with a mixture of formic acid and acetic anhydride can lead to the formation of xanthine structures. The general mechanism involves the formylation of the 5-methylamino group, followed by intramolecular cyclization and dehydration to yield the fused imidazole ring. The reaction with formamide (B127407) is another viable route to xanthine derivatives. researchgate.net

Furthermore, the reactivity of 5,6-diaminouracil derivatives, which are structurally related to this compound, highlights the potential of the adjacent amino groups to participate in the construction of the purine (B94841) ring system. For instance, the reaction of 5,6-diaminouracils with reagents like urea (B33335) can lead to the formation of uric acid. researchgate.net Similarly, nitrosation of 6-aminouracils followed by reaction with arylideneanilines can yield new xanthine derivatives. scirp.org

Intramolecular Cyclocondensations Involving Adjacent Functionalities

The proximity of the 5-methylamino and 6-methyl groups on the uracil ring allows for intramolecular cyclocondensation reactions under specific conditions, leading to the formation of novel polycyclic heterocyclic compounds. nih.govnih.gov

For instance, the oxidation of the 6-methyl group to a more reactive functional group like a carboxylic acid or an aldehyde could set the stage for an intramolecular cyclization with the adjacent 5-methylamino group. This would result in a new ring fused to the uracil core. While detailed research on this specific intramolecular cyclocondensation of this compound is not extensively documented, the fundamental principles of organic synthesis support this potential reactivity. The functionalization of the methyl group on the uracil ring is a known strategy for synthesizing more complex molecules.

Acid-Base Equilibria and Tautomerism

The acid-base properties and the existence of various tautomeric forms are crucial for understanding the chemical and biological behavior of this compound.

Determination of pKa Values and Protonation States

The pKa values of this compound determine its ionization state at different pH levels. The uracil ring has two amide-like nitrogen atoms (N1 and N3) that can be deprotonated, and the 5-methylamino group has a basic nitrogen atom that can be protonated.

The N1-H and N3-H protons of the uracil ring are acidic. For uracil itself, the pKa for the first deprotonation (usually at N1) is around 9.33. researchgate.net The presence of electron-donating groups, such as the methyl and methylamino groups in this compound, is expected to slightly increase these pKa values, making the protons less acidic compared to unsubstituted uracil. For example, the pKa of 6-methyluracil is 9.55. researchgate.net Theoretical calculations for a related compound, 6-amino-1-methyl-5-(methylamino)uracil, predict a pKa of 9.37. chemicalbook.com

The 5-methylamino group is basic and will be protonated in acidic conditions. The pKa for the protonation of this group is expected to be in the typical range for arylamines, influenced by the electronic effects of the uracil ring.

Functional GroupPredicted pKa
N1-H~9-10
N3-H>10
5-NHCH3 (protonated)~4-5
Table built with data from general chemical principles and published pKa values for related compounds.

Spectroscopic Investigation of Tautomeric Forms

Tautomerism is a significant aspect of the chemistry of uracil and its derivatives. For this compound, several tautomeric forms are possible, primarily involving lactam-lactim and amine-imine interchanges.

The diketo (lactam) form is generally the most stable and predominant tautomer in both the solid state and in neutral aqueous solutions, which is consistent with other uracil derivatives. nih.gov However, the lactim and imine tautomers can exist in equilibrium, and their relative populations can be affected by factors such as solvent, temperature, and pH.

Spectroscopic methods are essential for studying these tautomeric equilibria:

UV-Vis Spectroscopy : The maximum absorption wavelength (λmax) in the UV-Vis spectrum is sensitive to the tautomeric form. The lactam form typically absorbs at a shorter wavelength than the lactim form. Changes in λmax with varying pH can indicate shifts in the predominant tautomeric and protonation states.

NMR Spectroscopy : 1H and 13C NMR spectroscopy are powerful techniques for identifying the dominant tautomer in solution. The chemical shifts of the ring protons and carbons, as well as the N-H and C=O signals, are distinct for each tautomer. The presence of signals corresponding to N-H protons and carbonyl carbons confirms the lactam form.

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. The lactam form will exhibit strong, characteristic absorption bands for C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ range) and N-H stretching vibrations. The lactim form would show O-H stretching bands instead.

Spectroscopic TechniqueKey FeatureExpected Observation for Dominant Tautomer (Diketo-amine form)
1H NMRN-H protonsSignals for N1-H, N3-H, and 5-NHCH3
13C NMRCarbonyl carbonsResonances for C2=O and C4=O
IR SpectroscopyC=O stretchStrong absorption bands around 1650-1750 cm⁻¹
Table constructed based on general principles of spectroscopy and data for analogous compounds.

Advanced Structural Elucidation and Conformational Analysis of 6 Methyl 5 Methylamino Uracil

X-ray Crystallography for Solid-State Conformation and Packing

No crystallographic data for 6-Methyl-5-(methylamino)uracil could be located. Consequently, information regarding its solid-state conformation, crystal packing, and intermolecular interactions is unavailable.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism of this compound. Research on related compounds like 6-methyluracil (B20015) has identified multiple polymorphic forms, which were characterized using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) nih.govjppres.comrsc.orgnih.gov. However, similar investigations for this compound have not been reported.

Intermolecular Interactions in Crystalline Networks

Without crystal structure data, the network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystalline lattice of this compound cannot be determined. In contrast, the crystal structure of other uracil (B121893) derivatives has been analyzed to understand the intricate hydrogen-bonding networks that dictate their supramolecular assembly nih.govresearchgate.net.

Solution-State Structural Characterization via Advanced NMR Spectroscopy

Detailed solution-state structural characterization of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy is not described in the available literature. While basic NMR data for various substituted uracils are documented, in-depth studies on this specific compound are absent .

Multidimensional NMR for Complete Spectral Assignment

Complete assignment of the ¹H and ¹³C NMR spectra of this compound through multidimensional NMR techniques like COSY, HSQC, and HMBC has not been published. Such assignments are crucial for unambiguous confirmation of the chemical structure.

Conformational Dynamics and Exchange Processes

There is no information regarding the conformational dynamics and potential exchange processes of the methylamino group or the uracil ring in solution for this compound. Techniques such as variable-temperature NMR or relaxation dispersion studies, which are used to investigate such dynamic phenomena, have not been applied to this compound in any published research found.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

While the molecular formula of a related compound, 6-Amino-1-methyl-5-(methylamino)uracil, is available, detailed mass spectrometry data, including fragmentation pathways for this compound, is not documented. The molecular weight of 6-Amino-1-methyl-5-(methylamino)uracil is reported as 170.17 g/mol , corresponding to the molecular formula C₆H₁₀N₄O₂ chemicalbook.com. However, this is a different isomer from the requested compound. Elucidation of fragmentation patterns through techniques like collision-induced dissociation (CID) is essential for structural confirmation and has been performed on other uracil derivatives, but not on this compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₆H₉N₃O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise mass is a fundamental physical constant of the molecule.

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₆H₉N₃O₂)

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 6 12.000000 72.000000
Hydrogen (¹H) 9 1.007825 9.070425
Nitrogen (¹⁴N) 3 14.003074 42.009222
Oxygen (¹⁶O) 2 15.994915 31.989830

| Total | | | 155.069477 |

Experimental determination via HRMS would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

Fragmentation Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides detailed structural information through controlled fragmentation of the parent molecule. The fragmentation pattern of this compound is characteristic of substituted uracil derivatives. rsc.org The analysis of these fragments helps to piece together the molecular structure, confirming the positions of the methyl and methylamino substituents.

The fragmentation of uracil itself typically involves characteristic losses that can be extrapolated to its derivatives. researchgate.net For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several pathways, including:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds.

Cleavage of the methylamino group: Resulting in the loss of •CH₃NH or related fragments.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for the uracil ring, leading to the cleavage of the pyrimidine (B1678525) ring.

Loss of neutral molecules: Such as carbon monoxide (CO) or isocyanic acid (HNCO).

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z Value (Predicted) Possible Fragment Identity Fragmentation Pathway
155 [C₆H₉N₃O₂]⁺ Molecular Ion ([M]⁺)
140 [C₅H₆N₃O₂]⁺ Loss of methyl radical (•CH₃) from either C6 or N5 position
126 [C₅H₆N₂O₂]⁺ Loss of the methylamino radical (•NHCH₃)
112 [C₅H₆N₂O₂]⁺ Cleavage and rearrangement pathways
69 [C₃H₃NO]⁺ Common fragment from uracil ring cleavage researchgate.net

This predictable pattern allows for the structural confirmation of the molecule and its differentiation from other isomers.

Vibrational and Electronic Spectroscopy for Molecular Signature Analysis

Infrared and Raman Spectroscopy for Functional Group Identification

Key expected vibrational modes include:

N-H Stretching: The N-H bonds in the uracil ring (positions 1 and 3) and the secondary amine at position 5 will exhibit stretching vibrations, typically in the range of 3100-3400 cm⁻¹. Studies on similar molecules show N-H stretching vibrations appearing around 3200 cm⁻¹. ias.ac.in

C-H Stretching: The methyl groups attached to the ring and the nitrogen will show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹.

C=O Stretching: The two carbonyl groups (C=O) at positions 2 and 4 of the uracil ring are strong absorbers in the IR spectrum, typically found in the 1650-1750 cm⁻¹ region. In related substituted uracils, strong bands due to C=O stretching are observed around 1500 cm⁻¹. ias.ac.in

C=C and C=N Stretching: The double bond within the pyrimidine ring and C=N bonds will have stretching vibrations in the 1500-1650 cm⁻¹ region.

CH₃ Bending: The methyl groups will also display characteristic bending (scissoring and rocking) vibrations at lower wavenumbers.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch Amide (ring), Amine 3100 - 3400
C-H Stretch Methyl (C-CH₃, N-CH₃) 2850 - 3000
C=O Stretch Carbonyl (Amide) 1650 - 1750
C=C / C-N Stretch Pyrimidine Ring 1500 - 1650
N-H Bend Amine 1550 - 1650

The combination of IR and Raman spectra provides a complementary and comprehensive vibrational fingerprint of the molecule.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The uracil ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the substituents on the ring.

The parent uracil molecule exhibits strong absorption due to π → π* transitions within the conjugated system. The introduction of substituents alters the electronic properties and, consequently, the absorption spectrum.

The methyl group at position 6 acts as a weak auxochrome, typically causing a slight bathochromic (red) shift.

The methylamino group at position 5, being an electron-donating group, is expected to have a more significant effect. Studies on 5-aminouracil (B160950) show that the amino group causes a considerable red-shift of the lowest energy absorption band compared to uracil. nih.govacs.org This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Therefore, this compound is expected to show characteristic absorption maxima in the UV region, shifted to longer wavelengths compared to unsubstituted uracil.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected λₘₐₓ Region (nm)
π → π* Conjugated pyrimidine ring 260 - 290

The precise λₘₐₓ would be determined experimentally and is a key parameter for the quantitative analysis and identification of the compound in solution.

Computational Chemistry and Theoretical Studies on 6 Methyl 5 Methylamino Uracil

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of computational chemistry, used to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is highly effective for calculating the ground state properties of molecules like 6-Methyl-5-(methylamino)uracil.

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. Atomic charges and dipole moments can also be calculated to understand the molecule's polarity. While specific DFT studies on this compound are not prevalent in the literature, studies on related compounds like 6-methyluracil (B20015) and 5,6-diaminouracil (B14702) have utilized functionals such as B3LYP with basis sets like 6-31G* or 6-311+G** to successfully predict their structural and electronic properties.

Table 1: Illustrative Ground State Properties of this compound Calculated via DFT

This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311+G* level of theory) would yield for the target molecule. The values are for illustrative purposes only.*

PropertyRepresentative ValueUnit
Total Energy-588.7Hartrees
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.4eV
Dipole Moment3.5Debye

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT may struggle.

Ab initio calculations are often used as a benchmark to validate results from less computationally expensive methods like DFT. For a molecule like this compound, MP2 calculations could provide a more refined understanding of electron correlation effects, which are crucial for accurately describing intermolecular interactions and reaction energies. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for chemical accuracy, capable of predicting energies to within 1 kcal/mol of experimental values. However, due to their significant computational cost, their application is often limited to smaller molecules or for single-point energy calculations on geometries optimized with other methods.

Transition State Analysis for Reaction Pathways

Understanding how a molecule reacts is fundamental to its application. Transition state (TS) analysis is a computational technique used to map out the pathway of a chemical reaction, identifying the high-energy transition state that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For this compound, TS analysis could be used to investigate various potential reactions, such as its synthesis, degradation, or metabolic transformations. Computational chemists locate the TS structure on the potential energy surface, which is a first-order saddle point (a maximum in one direction and a minimum in all others). This is confirmed by a vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By tracing this path downhill in both directions, the full reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), can be mapped. Studies on related uracil (B121893) derivatives have successfully used DFT methods to analyze transition states for reactions like halogenation, providing detailed mechanistic insights. sigmaaldrich.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics is excellent for describing the electronic properties of a single, static molecule, it is often too computationally intensive for simulating the dynamic behavior of a molecule over time, especially in the presence of solvent. For this, molecular dynamics (MD) simulations are employed. MD uses classical mechanics to simulate the motions of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Landscapes and Flexibility Assessment

Molecules are not rigid structures; they are flexible and can adopt various shapes or conformations. The methyl and methylamino groups on the uracil ring of this compound can rotate, leading to different spatial arrangements. An MD simulation can explore these different conformations by simulating the molecule's movements over nanoseconds or even microseconds.

The resulting trajectory provides a "movie" of the molecule's motion, from which a conformational landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). By identifying the low-energy regions on this map, researchers can determine the most stable and populated conformations of the molecule. This information is crucial as the biological activity or physical properties of a molecule can be highly dependent on its 3D shape. Conformational analysis on similar substituted uracils has shown that even small substituent changes can significantly alter the preferred geometry of the molecule. chemicalbook.com

Solvent Effects and Hydration Shell Dynamics

The behavior of a molecule can change dramatically in the presence of a solvent, such as water. MD simulations are particularly well-suited for studying these solvent effects explicitly. In a typical setup, the molecule of interest is placed in a box filled with thousands of solvent molecules (e.g., water), and their interactions are simulated over time.

This approach allows for the detailed study of the hydration shell—the layer of water molecules immediately surrounding the solute. Analysis of the simulation can reveal the structure and dynamics of this shell, for instance, by calculating radial distribution functions (RDFs) that show the probability of finding a water molecule at a certain distance from a specific atom in the solute. Hydrogen bonding between the solute and water molecules can be quantified, providing insight into the molecule's solubility and how it interacts with its aqueous environment. The polarity of the solvent has been shown to be very important for the stability and reactivity of uracil derivatives. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are essential in medicinal chemistry and materials science for predicting the properties of new or untested compounds, thereby accelerating the design and discovery process. nih.gov

Prediction of Physicochemical Descriptors

QSPR models can predict a wide array of physicochemical descriptors for this compound. These descriptors are crucial for understanding the compound's behavior in various chemical and biological environments. Key descriptors include hydrophobicity (logP), aqueous solubility (logS), polar surface area (PSA), and various quantum-chemical descriptors.

While a specific QSPR model for this compound has not been detailed in the literature, models developed for diverse sets of drug-like compounds, including pyrimidine (B1678525) and uracil derivatives, can be utilized for prediction. mdpi.comnih.gov These models often employ a range of molecular descriptors calculated from the compound's 2D or 3D structure. The accuracy of these predictions depends on the applicability domain of the model and the similarity of the target compound to the training set. researchgate.net

Table 1: Predicted Physicochemical Descriptors for this compound

DescriptorPredicted ValueSignificance
Molecular Weight170.17 g/mol Fundamental physical property.
XLogP3-1.5A measure of lipophilicity, indicating preference for lipid vs. aqueous environments. A negative value suggests higher hydrophilicity.
Polar Surface Area (PSA)75.4 ŲInfluences membrane permeability and solubility.
Hydrogen Bond Donors3Number of N-H or O-H bonds, crucial for hydrogen bonding interactions.
Hydrogen Bond Acceptors4Number of N or O atoms, crucial for hydrogen bonding interactions.
Rotatable Bonds1Influences conformational flexibility.

Note: The values in this table are estimations based on computational models and data for structurally similar compounds. nih.govchemicalbook.com

Correlations between Structural Features and Chemical Reactivity

QSPR can also establish correlations between a molecule's structural features and its chemical reactivity. For uracil derivatives, reactivity is often associated with their susceptibility to nucleophilic or electrophilic attack, as well as their potential to participate in various chemical reactions.

The electronic properties of this compound, governed by the interplay of the electron-donating methyl and methylamino groups and the electron-withdrawing uracil ring, are key determinants of its reactivity. The methyl group at the C6 position and the methylamino group at the C5 position are expected to increase the electron density of the pyrimidine ring, potentially influencing its sites of reaction.

Computational studies on substituted uracils have shown that the nature and position of substituents significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity. nih.gov For instance, electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The distribution of electrostatic potential on the molecular surface, another key descriptor, can highlight regions prone to electrophilic or nucleophilic attack. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine these properties and thus predict the most likely sites for chemical reactions. researchgate.net The tautomeric equilibrium of the uracil ring, which can be influenced by substitution, also plays a crucial role in its reactivity profile. nih.govtheses.czchemrxiv.org

Computational Studies of Intermolecular Interactions

The biological function and solid-state properties of molecules like this compound are dictated by their intermolecular interactions. Computational methods are instrumental in elucidating the nature and strength of these non-covalent forces.

Hydrogen Bonding Networks and Energetics

This compound possesses multiple hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogen) sites, enabling it to form intricate hydrogen bonding networks. These interactions are fundamental to its crystal packing and its potential interactions with biological macromolecules.

Computational studies on uracil and its derivatives have extensively characterized the geometry and energetics of their hydrogen bonds. nih.gov The presence of the methyl and methylamino groups in this compound can influence the acidity of the N-H protons and the basicity of the carbonyl oxygens, thereby modulating the strength of the hydrogen bonds compared to unsubstituted uracil. DFT calculations can be used to optimize the geometry of dimers and larger clusters of the molecule, allowing for the calculation of interaction energies and the analysis of the electronic nature of the hydrogen bonds. Such studies on related pyrimidine systems have revealed the cooperative and anti-cooperative effects within hydrogen-bonded networks. acs.org

Table 2: Potential Hydrogen Bonding Interactions of this compound

DonorAcceptorType of Interaction
N1-HC4=O (of another molecule)Intermolecular Hydrogen Bond
N3-HC2=O (of another molecule)Intermolecular Hydrogen Bond
N5-H (methylamino)N3 (of another molecule)Intermolecular Hydrogen Bond
N1-HSolvent (e.g., water)Solute-Solvent Hydrogen Bond
N3-HSolvent (e.g., water)Solute-Solvent Hydrogen Bond
N5-H (methylamino)Solvent (e.g., water)Solute-Solvent Hydrogen Bond
Solvent (e.g., water)C2=OSolvent-Solute Hydrogen Bond
Solvent (e.g., water)C4=OSolvent-Solute Hydrogen Bond

π-Stacking and Van der Waals Interactions

The aromatic pyrimidine ring of this compound allows it to participate in π-stacking interactions, which are crucial for the stability of nucleic acid structures and the packing of aromatic molecules in crystals. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent rings.

Host-Guest Chemistry Simulations

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are common hosts for a variety of guest molecules, including uracil derivatives. acs.org

Computational simulations, particularly molecular dynamics (MD), are powerful tools for studying the inclusion of guest molecules within cyclodextrin (B1172386) cavities. nih.gov These simulations can provide detailed information about the preferred orientation of the guest molecule, the thermodynamic stability of the complex (binding free energy), and the role of solvent molecules in the complexation process. nih.gov

For this compound, simulations could predict its ability to form a stable inclusion complex with different types of cyclodextrins (α, β, or γ). The hydrophobic methyl group and the aromatic ring would likely be encapsulated within the cyclodextrin cavity to minimize contact with the aqueous environment, while the more polar methylamino and carbonyl groups might interact with the hydrophilic rim of the cyclodextrin. Such studies are valuable for designing drug delivery systems with improved solubility and bioavailability. rsc.org

Molecular Interactions and Biochemical Role of 6 Methyl 5 Methylamino Uracil

Interactions with Enzyme Systems and Reaction Mechanisms

There is a lack of published research specifically investigating the interaction of 6-Methyl-5-(methylamino)uracil with enzyme systems.

No studies have been identified that document the binding of this compound to the uracil-metabolizing enzymes MnmE and MnmG. The MnmE/MnmG enzymatic complex is known to be involved in the modification of the wobble uridine (B1682114) in certain tRNAs, specifically in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). This process involves the addition of a methylaminomethyl group to the C5 position of uracil (B121893) within the tRNA molecule. While this pathway involves a similar chemical moiety (a methylamino group at the C5 position), the substrate is a uridine residue within a tRNA molecule, not the free nucleobase this compound.

Currently, there are no known or documented enzymatic conversion pathways for which this compound serves as a substrate. The substrate specificity of enzymes that modify uracil and its derivatives is often highly precise, and it is plausible that the presence of a methyl group at the C6 position of the uracil ring in this compound prevents it from being recognized and processed by known uracil-modifying enzymes.

Nucleic Acid Interactions and Perturbations

Direct experimental evidence of the incorporation of this compound into DNA or RNA analogues and its subsequent effects is not available.

There are no published studies that describe the successful incorporation of this compound into either DNA or RNA strands. The substrate specificity of DNA and RNA polymerases is a critical factor in the synthesis of nucleic acids, and these enzymes typically exhibit high fidelity in selecting the correct nucleoside triphosphates for incorporation. It is possible that a nucleoside derivative of this compound is not a competent substrate for these polymerases.

In the absence of data on its incorporation into nucleic acids, the effects of this compound on the stability and conformation of DNA and RNA remain purely speculative. Generally, modifications to the bases within a nucleic acid strand can influence its structural properties, such as the local helical structure and the propensity to form non-canonical structures.

As there is no evidence of its presence in natural or synthetic nucleic acids, there is likewise no information regarding the interactions of nucleic acids containing this compound with nucleic acid-binding proteins or any specific interactions within the major or minor grooves of DNA.

Research on this compound Remains Limited

Initial investigations provided basic chemical identifiers for this compound, including its CAS number (55441-70-8), molecular formula (C6H10N4O2), and molecular weight (170.17 g/mol ). However, in-depth studies detailing its participation in biochemical pathways or its characteristics in supramolecular chemistry are scarce.

Information on related compounds such as 6-methyluracil (B20015) and other uracil derivatives highlights a broad range of biological activities and applications, from roles in pyrimidine (B1678525) metabolism to the formation of metal complexes. For instance, studies on 6-methyluracil have explored its polymorphic forms and its use in pharmaceutical compositions. Similarly, research into various amino- and alkyl-substituted uracils points to their potential in medicinal chemistry.

Despite the rich chemistry of the uracil scaffold, specific research into the biochemical and supramolecular properties of this compound is not apparent. Consequently, a detailed analysis of its role in pyrimidine biosynthesis, coenzyme metabolism, self-assembly, or the formation of nucleobase-metal ion complexes cannot be constructed at this time. Further experimental research is needed to elucidate the specific characteristics and potential applications of this compound.

Design and Synthesis of Analogues of 6 Methyl 5 Methylamino Uracil for Mechanistic Probes

Rational Design Principles for Functional Probes

The creation of effective mechanistic probes is guided by rational design principles that leverage an understanding of the molecule's interaction with its biological targets. This involves exploring how structural changes affect function and employing strategic chemical replacements to fine-tune properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 6-methyl-5-(methylamino)uracil and its analogues correlates with their biological activity. By making systematic modifications to various parts of the uracil (B121893) scaffold, researchers can identify key functional groups and structural features essential for activity. nih.gov Modifications at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring are common strategies to develop derivatives with improved pharmacological and pharmacokinetic profiles, including enhanced bioactivity and selectivity. nih.gov

For instance, studies on related uracil derivatives have shown that the nature of substituents at the C(5) and C(6) positions significantly influences their biological effects. jppres.com Research into 6-substituted uracil derivatives revealed that compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated a high level of proliferative activity in lung cells, indicating the importance of the substituent at these positions for specific cellular responses. jppres.com Similarly, the introduction of an N-substituted aminomethyl side chain at the C(6) position of 5-chlorouracil (B11105) has been shown to improve water solubility and enhance inhibitory activity against human thymidine (B127349) phosphorylase. nih.gov

The exploration of SAR is not limited to single substitutions. The synthesis of 5,6-disubstituted uracils has led to the discovery of potent inhibitors of thymidine phosphorylases, with bis-uracil conjugates being particularly effective. nih.gov These findings underscore the importance of a comprehensive SAR approach, where multiple sites on the uracil ring are modified to probe and understand the molecular interactions driving the compound's mechanism of action.

Table 1: SAR Findings in Related Uracil Derivatives

Lead Compound/ScaffoldPosition(s) ModifiedKey FindingReference
CX-659S (Uracil Derivative)N(1) and N(3)Substitutions led to compounds with anti-inflammatory activity equipotent to Tacrolimus. nih.gov
5-ChlorouracilC(6)Introduction of an N-substituted aminomethyl side chain improved solubility and inhibitory activity against thymidine phosphorylase. nih.gov
6-Methyluracil (B20015)C(6) and N-positions3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil showed high proliferative activity in lung cells. jppres.com
5,6-Disubstituted UracilsC(5) and C(6)Bis-uracil conjugates were identified as potent inhibitors of human and E. coli thymidine phosphorylases. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry used to create new molecules with biological properties similar to the parent compound, but with potentially improved characteristics such as altered pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com This involves exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com For example, a methyl group might be replaced by a chlorine atom or an amino group, or a carbonyl group could be swapped with a thiocarbonyl. cambridgemedchemconsulting.com The replacement of hydrogen with deuterium (B1214612) can also be employed to modulate metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com

While direct examples for this compound are not extensively documented in readily available literature, the principles are widely applied to uracil derivatives. For instance, in the broader context of drug design, replacing a metabolically susceptible methoxy (B1213986) group with more stable five or six-membered rings has been shown to restore metabolic stability. cambridgemedchemconsulting.com Applying this to this compound, one could envision replacing the N-methyl group with an ethyl, cyclopropyl (B3062369), or even a trifluoroethyl group to probe the steric and electronic requirements of its binding site. The C(6)-methyl group could be replaced with a cyclopropyl group, as has been done in other 6-substituted uracils to enhance biological activity. jppres.com

Conformational constraints involve modifying a molecule to restrict its rotation around single bonds, locking it into a specific three-dimensional shape. This is a powerful tool for understanding the "active" conformation required for biological activity. For uracil analogues, this can be achieved by incorporating the substituents into a ring system. For example, creating a cyclized derivative by bridging the C(5)-amino group and the C(6)-methyl group could provide significant insight into the required spatial orientation of these substituents for target interaction.

Introduction of Reporter Groups and Labels

To visualize and quantify the distribution and interaction of this compound analogues within biological systems, reporter groups and labels are incorporated into their structure.

Radiolabeling is a highly sensitive method for tracing the fate of a molecule in vitro and in vivo. A common strategy involves replacing a stable atom with one of its radioactive isotopes, such as replacing hydrogen with tritium (B154650) (³H) or carbon-12 with carbon-14 (B1195169) (¹⁴C). Another approach is to introduce a halogen atom, such as iodine-125 (B85253) (¹²⁵I), onto the molecule.

For uracil derivatives, radioiodination is a well-established technique. For example, the uracil derivative 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU) has been labeled with ¹²⁵I to create a probe for imaging thymidine phosphorylase (TP) expression. nih.gov The synthesis of such a probe demonstrates that the uracil ring can be functionalized with a radioisotope without abolishing its ability to interact with its biological target. nih.gov The cellular uptake of ¹²⁵I-IIMU was shown to be directly dependent on TP expression, confirming the specificity of the probe. nih.gov A similar strategy could be applied to this compound, potentially by synthesizing a 5-iodo analogue, which could then be radiolabeled to serve as a tracer for its specific targets.

Fluorescent labeling allows for the real-time visualization of molecules in living cells using microscopy. nih.gov A fluorescent tag, or fluorophore, can be attached to a molecule of interest. A common method is to express a target protein as a fusion with a fluorescent protein like Green Fluorescent Protein (GFP). nih.gov For small molecules like this compound, a synthetic fluorophore would be chemically conjugated to the uracil core. The design of such a probe requires a linker that is stable and does not interfere with the biological activity of the parent molecule. Emissive 5-substituted uridine (B1682114) analogues have been developed, indicating that the C(5) position of the uracil ring is a viable site for the attachment of reporter groups. ucsd.edu

Redox-active tags are another class of labels used for mechanistic studies. These are molecules that can be detected electrochemically. While specific examples of redox-tagging this compound are scarce, the synthesis of redox-active, metal-containing nucleotides has been reported. ucsd.edu This demonstrates the feasibility of incorporating groups that can report on their local environment through changes in their electrochemical properties. Such a tag on a this compound analogue could be used to probe binding events or enzymatic reactions.

Integration into Hybrid Molecules and Bioconjugates

To enhance targeting or introduce additional functionalities, this compound analogues can be integrated into larger molecular constructs, such as hybrid molecules or bioconjugates. This involves covalently linking the uracil derivative to another molecule, like a peptide, another drug, or a targeting ligand.

The synthesis of bis-uracil isatin (B1672199) conjugates has been reported, where two uracil moieties are linked to an isatin scaffold. researchtrends.net These conjugates showed greater efficacy against the pathogen Trichomonas vaginalis than their single-uracil counterparts, suggesting a synergistic or additive effect. researchtrends.net Similarly, the creation of bis-uracil conjugates has proven to be an effective strategy for developing potent inhibitors of thymidine phosphorylase. nih.gov These examples highlight a design principle where linking multiple uracil units can enhance biological activity. This approach could be applied to this compound, potentially creating dimeric structures to probe for multiple binding sites or to increase local concentration at a target.

Synthesis of Uracil-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability and bioavailability. The synthesis of peptidomimetics incorporating the this compound core can be achieved by leveraging the reactivity of its amino groups. The 5-methylamino group, in particular, can be acylated to form amide bonds, a fundamental linkage in peptides.

A general approach to synthesizing these peptidomimetics involves the reaction of this compound with activated carboxylic acids or amino acids. The use of standard peptide coupling reagents facilitates the formation of the amide bond. This strategy allows for the systematic introduction of various amino acid residues, leading to a library of uracil-containing peptidomimetics. These compounds can then be screened for their ability to interact with specific biological targets. The development of such peptidomimetics is driven by the aim to create molecules with tailored binding affinities and specificities. nih.gov

Starting Material Reagent Coupling Agent Product Type Potential Application
This compoundN-protected amino acidDCC/DMAPUracil-amino acid conjugateEnzyme inhibition studies
This compoundDipeptideHATUUracil-dipeptide conjugateProbing protein-protein interactions
This compoundCarboxylic acid with reporter groupEDC/NHSFluorescently labeled uracilBioimaging

This table presents a conceptual framework for the synthesis of uracil-containing peptidomimetics based on established peptide coupling methodologies.

Covalent and Non-Covalent Conjugation for Biosensing Applications

The development of biosensors often relies on the immobilization of a recognition element onto a transducer surface. Analogues of this compound can be designed for both covalent and non-covalent attachment to biosensor platforms.

Covalent Conjugation: The amino groups of this compound provide handles for covalent attachment to sensor surfaces. For instance, the primary amino group at the C6 position or the secondary amino group at the C5 position can be reacted with surfaces functionalized with N-hydroxysuccinimide (NHS) esters or isothiocyanates. This results in the formation of stable amide or thiourea (B124793) linkages, respectively. Such covalent immobilization is crucial for the development of robust and reusable biosensors. nih.gov

Non-Covalent Conjugation: Non-covalent immobilization strategies offer a milder alternative that can help preserve the native conformation of the recognition element. For uracil derivatives, π-π stacking interactions between the aromatic pyrimidine ring and graphitic surfaces, such as graphene or carbon nanotubes, can be exploited. nih.govnih.gov This approach has been successfully used to immobilize DNA and other biomolecules on carbon-based electrodes for the development of highly sensitive electrochemical biosensors. nih.govnih.gov A simple drop-casting method can be employed for the non-covalent amine functionalization of carbon-based surfaces, which can then be used for the subsequent attachment of receptor molecules. nih.govmdpi.com

Conjugation Strategy Functional Group on Uracil Functional Group on Surface Resulting Linkage Biosensor Type
CovalentAmino groupNHS-esterAmideElectrochemical, Optical
CovalentAmino groupIsothiocyanateThioureaElectrochemical, Optical
Non-CovalentUracil ringGraphene/Carbon Nanotubeπ-π stackingField-Effect Transistor (FET)

This table outlines potential strategies for the conjugation of this compound analogues to biosensor surfaces.

Development of Supramolecular Probes

Supramolecular chemistry offers powerful tools for the creation of highly selective and sensitive molecular probes. By harnessing non-covalent interactions, it is possible to design and construct complex, functional systems for the recognition of specific molecules.

Molecular Imprinting Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. wikipedia.org This is achieved by polymerizing functional monomers around a "template" molecule, which is subsequently removed to leave behind specific recognition cavities. wikipedia.org

For the selective recognition of this compound, a MIP could be synthesized using this molecule as the template. The choice of functional monomer is critical and would likely involve those capable of forming hydrogen bonds with the uracil ring and interacting with the amino and methylamino groups. For instance, methacrylic acid could interact with the basic nitrogen atoms of the uracil, while a monomer like 2-vinylpyridine (B74390) could form hydrogen bonds with the N-H protons. nih.gov The cross-linker, such as ethylene (B1197577) glycol dimethacrylate, would then solidify the polymer structure around the template-monomer complex. After polymerization, the template is extracted, leaving cavities that can selectively rebind this compound. Such MIPs could be used as the recognition element in a sensor or for selective extraction of the compound from complex mixtures. nih.gov

MIP Component Example Role in Imprinting
TemplateThis compoundThe molecule to be recognized.
Functional MonomerMethacrylic Acid, 2-VinylpyridineInteracts with the template via non-covalent bonds. nih.gov
Cross-linkerEthylene Glycol Dimethacrylate (EGDMA)Forms the polymer matrix.
InitiatorAzobisisobutyronitrile (AIBN)Initiates the polymerization reaction.
PorogenToluene, ChloroformA solvent that helps to create a porous polymer structure.

This table summarizes the key components and their functions in the creation of a Molecularly Imprinted Polymer for this compound.

Self-Assembled Systems as Sensing Platforms

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Uracil derivatives are well-known to form self-assembled structures, primarily through hydrogen bonding between the N-H and C=O groups of the pyrimidine ring. researchgate.netacs.org The presence of additional functional groups, such as the amino and methylamino groups in this compound, can introduce further hydrogen bonding opportunities, leading to the formation of more complex supramolecular architectures. researchgate.netacs.org

These self-assembled systems, which can range from simple dimers to extended one-dimensional tapes or two-dimensional sheets, can serve as highly organized platforms for sensing applications. For instance, the binding of a target analyte to a self-assembled uracil-based system could disrupt the hydrogen-bonding network, leading to a detectable change in an optical or electrochemical signal. Furthermore, the incorporation of reporter groups, such as fluorophores, into the self-assembling uracil analogues can lead to the development of "turn-on" or "turn-off" fluorescent sensors. The predictable and well-defined nature of these supramolecular assemblies makes them attractive for the rational design of novel sensing platforms. figshare.com

Emerging Research Directions and Future Perspectives on 6 Methyl 5 Methylamino Uracil

Advancements in Automated and High-Throughput Synthesis

The synthesis of complex organic molecules is rapidly moving towards automated and continuous processes, which offer significant advantages over traditional batch methods in terms of efficiency, safety, and scalability. For specialized uracil (B121893) derivatives, these technologies are crucial for enabling rapid library synthesis and process optimization.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govdurham.ac.uk This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. durham.ac.uk The application of flow chemistry to the synthesis of Active Pharmaceutical Ingredients (APIs), many of which are heterocyclic compounds, is well-established. nih.govmdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Heterocyclic Reaction

Parameter Batch Processing Continuous Flow Processing Advantage of Flow
Reaction Time Several hours to days Seconds to minutes nih.gov Drastic reduction in process time
Temperature Control Prone to hotspots/gradients Precise and uniform heating/cooling durham.ac.uk Improved safety and product consistency
Scalability Requires re-optimization Achieved by running longer or in parallel Direct and predictable scale-up
Safety Large volumes of reagents Small reaction volumes at any given time nih.gov Minimized risk of thermal runaway
Overall Yield Variable, losses during workup Often higher due to better control mdpi.com Increased process efficiency

This table presents generalized data based on findings for heterocyclic and API synthesis to illustrate the potential advantages of applying flow chemistry to the production of uracil derivatives.

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions. kcl.ac.uk The pyrimidine (B1678525) metabolic pathways, which involve the synthesis and degradation of uracil and its derivatives, are rich sources of enzymes that could be harnessed for synthetic purposes. nih.govyoutube.comnih.gov

Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, can create highly efficient and novel synthetic routes. For a molecule like 6-Methyl-5-(methylamino)uracil, a potential chemoenzymatic route could involve an enzymatic transamination or methylation step on a uracil precursor. Enzymes such as uracil-DNA glycosylase (UNG), which specifically recognizes the uracil scaffold, demonstrate the potential for engineering enzymes to act on modified uracil substrates. nih.govnih.govnih.gov Future research could focus on discovering or engineering enzymes like aminotransferases or methyltransferases that can selectively functionalize the C5 and C6 positions of the uracil ring, providing a green alternative to complex chemical syntheses.

Table 2: Examples of Enzyme Classes Relevant to Uracil Derivative Synthesis

Enzyme Class Potential Synthetic Application for Uracil Derivatives Reference
Uracil-DNA Glycosylase (UNG) Template for engineering enzymes that recognize and bind specific uracil scaffolds. nih.govnih.gov nih.govnih.gov
Thymidylate Synthase (TS) Catalyzes methylation at the C5 position, could be engineered for other alkyl groups. nih.gov nih.gov
Aspartate Transcarbamoylase Involved in the initial ring formation of pyrimidines. umich.edu umich.edu
Phosphoribosyltransferase Attaches the sugar moiety, potential for creating nucleoside derivatives. wikipedia.org wikipedia.org
Aminotransferases Could be engineered to selectively add amino groups to the pyrimidine ring. General Biocatalysis Principle

This table outlines enzyme classes from pyrimidine metabolism that could be targets for engineering and application in the chemoenzymatic synthesis of compounds like this compound.

Multidisciplinary Approaches to Molecular Understanding

A deeper understanding of the structure, reactivity, and interactions of this compound requires the integration of multiple scientific disciplines. By combining advanced analytical techniques with powerful computational tools, a holistic picture of the molecule's behavior can be developed.

While routine spectroscopy confirms molecular structure, the integration of advanced techniques with computational modeling provides profound insights into electronic structure, conformational dynamics, and non-covalent interactions. Ab initio and Density Functional Theory (DFT) calculations are increasingly used to predict and interpret the spectroscopic data of uracil derivatives. nih.govacs.org For example, calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes, revealing how substituents like the methyl and methylamino groups influence the pyrimidine ring's bond strengths and geometry. nih.gov

Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments and understand the electronic environment of each atom. nih.gov This combined approach is particularly powerful for studying the tautomeric forms of uracil and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for its biological function and role in supramolecular chemistry. nih.govacs.org Applying these integrated methods to this compound will be essential to fully characterize its physicochemical properties and predict its reactivity.

Table 3: Illustrative Correlation of Experimental and Computational Data for a Substituted Uracil

Spectroscopic Data Experimental Observation Computational Prediction (e.g., B3LYP/6-31+G(d,p)) Insight Gained
FT-IR (C=O stretch) Two distinct bands in the 1650-1750 cm⁻¹ region Predicted vibrational frequencies match experimental values. nih.gov Confirms the diketo tautomer and shows influence of substituents on carbonyl bond strength.
¹H-NMR (N-H proton) Chemical shift around 11 ppm Calculated magnetic shielding constants correlate with shifts. nih.gov Provides information on hydrogen bonding and acidity of N-H protons.
UV-Vis (π→π* transition) Absorption maximum (λ_max) Time-dependent DFT (TD-DFT) calculates electronic transitions. Elucidates the electronic structure and effect of substituents on the chromophore.

This table is a representative example based on studies of various uracil derivatives, illustrating the synergy between experimental and computational methods. nih.govnih.gov

Systems chemistry investigates complex chemical systems as a whole, focusing on the emergent properties that arise from the network of interacting molecules. The synthesis and transformation of uracil derivatives can be viewed through this lens. The de novo and salvage pathways of pyrimidine biosynthesis are classic examples of a biological reaction network. nih.govnih.gov Analyzing the kinetics and regulation of these interconnected enzymatic reactions provides a blueprint for how nature efficiently produces specific pyrimidines. umich.edu

In a synthetic context, systems chemistry can be applied to multicomponent reactions where multiple starting materials combine to form a complex product like a substituted uracil. nih.gov By analyzing the network of possible reactions and intermediates, researchers can understand how to control reaction conditions to favor the formation of a desired product, such as this compound, and suppress side reactions. This approach moves beyond optimizing single reaction steps to designing and controlling entire reaction networks, leading to more robust and efficient syntheses.

Exploration of Novel Supramolecular Architectures and Functional Materials

The uracil core is an exceptional building block for supramolecular chemistry and materials science due to its rigid structure and well-defined hydrogen bonding capabilities, featuring both donor (N-H) and acceptor (C=O) sites. rsc.org These interactions allow uracil derivatives to self-assemble into ordered, higher-dimensional structures such as tapes, rosettes, and layers. rsc.orgacs.org

The specific substituents on the uracil ring play a critical role in directing this self-assembly. For this compound, the methyl group at C6 and the methylamino group at C5 would introduce additional steric and electronic factors that modulate the hydrogen-bonding patterns and introduce potential for π-stacking interactions. Research in this area would involve studying the self-assembly of this compound in the solid state and in solution to create novel supramolecular architectures. acs.org These ordered assemblies could form the basis of new functional materials, such as liquid crystals, porous organic frameworks, or responsive gels. Furthermore, uracil-modified DNA nanostructures have been developed for applications like targeted drug delivery, highlighting a path for incorporating specialized uracils into advanced biomaterials. nih.gov

Table 4: Key Non-Covalent Interactions in Uracil-Based Supramolecular Systems

Interaction Type Description Role in Supramolecular Assembly
Hydrogen Bonding Strong, directional interaction between N-H donors and C=O acceptors. rsc.org Primary driving force for forming defined, repeating structural motifs (e.g., tapes, sheets).
π-π Stacking Attraction between the electron clouds of adjacent pyrimidine rings. Stabilizes layered structures and influences electronic properties of the material.
Halogen Bonding Interaction involving a halogen substituent as an electrophilic region. Can be used to engineer specific crystal packing and material properties (not directly applicable to the title compound).
Van der Waals Forces Weaker, non-specific attractions between alkyl groups and other moieties. Contribute to the overall stability and packing density of the assembly.

This table summarizes the fundamental interactions that govern the self-assembly of uracil derivatives into functional materials. rsc.org

Role in Prebiotic Chemistry and Origin of Life Studies

Understanding how the building blocks of life, such as nucleobases, could have formed and persisted on the early Earth is a central question in origin of life research. iiserpune.ac.in Uracil is a key component of RNA, central to the "RNA world" hypothesis, which posits that RNA served as both the genetic material and the primary catalyst for early life. nih.gov

Significant research has focused on the plausible prebiotic synthesis of pyrimidines. One prominent theory suggests that uracil could have been formed from the reaction of cyanoacetaldehyde (a hydrolysis product of cyanoacetylene) with urea (B33335) in concentrated solutions, such as those that might be found in evaporating lagoons on the early Earth. nih.gov Another proposed pathway involves the ultraviolet (UV) irradiation of pyrimidine in water-rich ice, simulating astrophysical conditions. wikipedia.orgnih.gov Such extraterrestrial formation is supported by the detection of uracil in meteorites. wikipedia.org

The formation of this compound would require subsequent modification of the uracil ring. Studies have shown that under prebiotic conditions, the C5 position of uracil is reactive. For example, uracil reacts with formaldehyde (B43269) to produce 5-hydroxymethyluracil, which can then react with a variety of nucleophiles, including ammonia (B1221849). nih.gov This suggests a potential pathway for amination at the C5 position. The methylation of uracil to form thymine (B56734) (5-methyluracil) is also a subject of prebiotic studies, with potential pathways involving formaldehyde derived from the disproportionation of formic acid, a hydrolysis product of formamide (B127407). nih.gov

A plausible, albeit speculative, pathway for the formation of this compound on the early Earth could involve a sequence of these reactions:

Formation of the Uracil Core: Synthesis via the reaction of urea and a C3 compound like cyanoacetaldehyde. nih.gov

C6-Methylation: While less studied prebiotically than C5-methylation, pathways involving precursors like ethyl acetoacetate (B1235776) and urea can yield 6-methyluracil (B20015). orgsyn.org

C5-Amination/Methylation: A sequence of reactions at the C5 position, potentially involving formaldehyde and ammonia or methylamine (B109427) precursors, could lead to the final 5-(methylamino) group.

The stability of any potential prebiotic molecule is crucial for its accumulation and participation in subsequent reactions. Uracil itself is relatively stable, but its persistence is dependent on environmental factors like temperature, pH, and UV radiation. The deamination of cytosine to uracil is a known process that highlights the reactivity of pyrimidine rings. wikipedia.org

The substituents on this compound would influence its stability and reactivity compared to unsubstituted uracil.

Stability: The electron-donating nature of the methyl and methylamino groups could affect the aromaticity and stability of the pyrimidine ring. The amino group might increase susceptibility to certain degradative reactions.

Reactivity: The C5-amino group would significantly alter the nucleophilic/electrophilic character of the ring compared to uracil, potentially opening up new reaction pathways that were not available to the canonical nucleobases. Investigating the stability and reactivity of this compound in simulated prebiotic environments—subjecting it to wet-dry cycles, UV irradiation, and varying pH conditions—would be a critical step in assessing its potential role in the origin of life.

Table 2: Plausible Prebiotic Reactions for Uracil and its Derivatives

Reaction TypeReactantsProductRelevanceReference(s)
Ring FormationCyanoacetaldehyde, UreaUracilCore synthesis of the pyrimidine base. nih.gov
Photochemical SynthesisPyrimidine, Water Ice, UV lightUracilExtraterrestrial and early Earth formation. wikipedia.orgnih.gov
C5-FunctionalizationUracil, Formaldehyde5-HydroxymethyluracilKey intermediate for substituted uracils. nih.gov
C5-MethylationUracil, Formaldehyde/Formic AcidThymine (5-Methyluracil)Formation of a DNA base from an RNA base. nih.gov

Untapped Potential in Chemical Biology Tools and Basic Biological Process Probes

Uracil derivatives are foundational to the development of chemical tools for probing biological systems. rsc.orgnih.gov By modifying the uracil structure, chemists can create molecules that interact specifically with enzymes or other biological macromolecules, allowing for the study of their function and mechanism. ontosight.ai

Enzymes involved in nucleotide metabolism are critical for cell survival and are often targets for therapeutic drugs. nih.gov For example, thymidylate synthase, which methylates dUMP to form dTMP (a DNA precursor), is a well-known anticancer target. nih.gov Similarly, RNA methyltransferases are essential for modifying RNA to ensure its proper structure and function. nih.gov

The development of inhibitors and probes for these enzymes often relies on creating analogues of their natural uracil-containing substrates. nih.gov Modifications at the C5 and C6 positions of the uracil ring are particularly important for altering the binding affinity and reactivity of these analogues. nih.gov

This compound represents an untapped scaffold for designing such chemical tools. Its unique substitution pattern could be exploited to probe the active sites of uracil-processing enzymes:

Enzyme Inhibitors: The compound could be modified to act as a competitive or irreversible inhibitor of enzymes like thymidylate synthase or other methyltransferases. The methylamino group could be used to form specific interactions within an enzyme's active site that are not possible with the natural substrate.

Mechanistic Probes: By incorporating isotopic labels or reactive groups, derivatives of this compound could be used to trap enzymatic intermediates or map the architecture of an active site. This could provide valuable insights into the catalytic mechanisms of uracil methylation and other modification reactions. nih.govnih.gov

The synthesis of related structures, such as 6-amino-5-carboxamidouracils, serves as a testament to the modular approach of building complex uracil derivatives from simpler precursors to target specific biological molecules like G protein-coupled receptors. frontiersin.org A similar strategy could be employed with this compound to generate a library of compounds for screening against various enzymatic targets.

Probes for Understanding Nucleic Acid Dynamics and Protein-Nucleic Acid Interactions

The study of nucleic acid dynamics and their interactions with proteins is fundamental to understanding cellular processes like DNA replication, transcription, and repair. Modified nucleobases are invaluable tools in this field, serving as molecular probes to elucidate these complex mechanisms. While direct research on this compound as a probe is not extensively documented, the broader class of 5- and 6-substituted uracil derivatives has demonstrated significant potential in this area.

The strategic placement of substituents on the uracil ring can alter its physicochemical properties, such as base pairing, stacking interactions, and recognition by enzymes, without causing major structural disruptions to the nucleic acid duplex. This makes them excellent candidates for probing specific molecular interactions. For instance, derivatives of uracil are utilized in biochemical assays to study nucleic acid metabolism and to understand the function of modified nucleobases in cellular activities. chemimpex.com

Research on related compounds like 6-methyluracil, also known as pseudothymine, highlights this potential. ontosight.ai 6-methyluracil can be incorporated into DNA in place of thymine, where it can influence replication and transcription. ontosight.ai Its tendency to mispair with guanine (B1146940) instead of adenine (B156593) makes it a useful tool for investigating DNA repair mechanisms, mutagenesis, and the fidelity of DNA replication. ontosight.ai This ability to mimic natural nucleobases and interfere with nucleic acid metabolism is a key characteristic for a molecular probe. ontosight.ai

Furthermore, other substituted uracil derivatives have been developed as specific probes for enzymes involved in nucleic acid pathways. A radiolabeled uracil derivative, 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU), was designed as a novel probe for single photon emission computed tomography (SPECT) to image thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression. nih.gov The uptake of this probe in tumor cells was shown to be directly related to TP expression levels, demonstrating the specificity that can be achieved through modification of the uracil scaffold. nih.gov

The modifications at the 5 and 6 positions of the uracil ring are particularly significant. The methyl group at the 6-position, as seen in 6-methyluracil, and the methylamino group at the 5-position in the subject compound, could offer unique steric and electronic properties. These substitutions can affect interactions within the major groove of DNA, where many DNA-binding proteins recognize their target sequences. Therefore, this compound could potentially serve as a valuable probe for exploring the recognition patterns of DNA-modifying enzymes and transcription factors.

Insights into Non-Canonical Biochemical Pathways

Uracil and its derivatives are central to canonical metabolic pathways for nucleotide synthesis and degradation. However, emerging research indicates that modified uracils can also provide insights into non-canonical biochemical activities and can be used to modulate cellular processes in novel ways. While the specific involvement of this compound in such pathways is a developing area of research, studies on related compounds offer compelling directions.

Derivatives of uracil with substitutions at the 5 and 6 positions have been widely investigated for their potential as therapeutic agents, particularly as antiviral and anticancer drugs. ontosight.ai The modification of the uracil ring can influence its interaction with various enzymes, leading to the inhibition of viral replication or the growth of cancer cells. ontosight.ai For example, some uracil derivatives function by inhibiting enzymes crucial for DNA synthesis, thereby disrupting cell division. ontosight.ai The introduction of different functional groups can lead to the inhibition of various pathogens and cellular processes through diverse mechanisms. nih.gov

6-methyluracil has been shown to affect the regulation of lipid peroxidation and stimulate RNA synthesis. nih.govnih.gov It is also used in complex pharmaceutical compositions to address conditions involving excessive apoptosis, such as ischemia. nih.gov This suggests that the 6-methyl substituent directs the molecule towards pathways involved in cellular stress responses and regeneration. The addition of a methylamino group at the C5 position could further refine this activity, potentially enhancing its interaction with specific enzymes or metabolic pathways.

The metabolism of uracil itself can be part of non-canonical pathways depending on the organism. In some bacteria, a reductive pathway degrades uracil not just for nitrogen assimilation, but also as a source of carbon and energy by converting it into acetyl-CoA, a central metabolite. nih.gov The study of synthetic uracil derivatives like this compound could reveal how such pathways are affected or utilized by these modified bases. The unique structural features of this compound, conferred by its specific substitution pattern, make it a candidate for exploring novel enzyme-substrate interactions and uncovering new biochemical routes. Its role as a building block for bioactive compounds suggests its potential to interact with biological targets in unique ways, offering a window into less-explored areas of cellular metabolism and enzyme inhibition. chemimpex.com

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting antiviral activity?

  • Methodological Answer : Synthesize analogs with modifications at the 5-methylamino group (e.g., ethyl, propyl). Test inhibitory effects on viral polymerases (e.g., Zika NS5) using fluorescence-based assays. Correlate IC50_{50} values with steric/electronic parameters (Hammett σ, Taft Es) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.